

In-depth Technical Guide: 2-Methyl-5-nitropyrimidin-4(1H)-one

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Compound of Interest

Compound Name: 2-Methyl-5-nitropyrimidin-4(1H)-one

Cat. No.: B3176567

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Abstract: This technical guide provides a comprehensive overview of the molecular structure of **2-Methyl-5-nitropyrimidin-4(1H)-one** (CAS No. 99893-01-3). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide also explores the closely related tautomeric form, 2-Methyl-5-nitropyrimidine-4,6-diol, and discusses the general characteristics of nitropyrimidinone compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

2-Methyl-5-nitropyrimidin-4(1H)-one is a heterocyclic organic compound belonging to the pyrimidinone family. The presence of a nitro group, a methyl group, and a carbonyl function on the pyrimidine ring suggests potential for diverse chemical reactivity and biological activity. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules, including nucleobases and various therapeutic agents. The nitro group, being a strong electron-withdrawing group, is known to influence the chemical and pharmacological properties of molecules, often imparting antimicrobial or other biological activities.

Molecular Structure and Properties

The molecular structure of **2-Methyl-5-nitropyrimidin-4(1H)-one** is characterized by a pyrimidine ring substituted with a methyl group at position 2, a nitro group at position 5, and a carbonyl group at position 4.

Table 1: Chemical and Physical Properties of **2-Methyl-5-nitropyrimidin-4(1H)-one**

Property	Value	Source
CAS Number	99893-01-3	[1][2]
Molecular Formula	C ₅ H ₅ N ₃ O ₃	[3][4]
Molecular Weight	155.11 g/mol	[3]
IUPAC Name	2-methyl-5-nitropyrimidin-4(1H)-one	[2]
Synonyms	2-methyl-5-nitro-pyrimidin-4(3H)-one	[2]

Tautomerism

An important structural aspect of **2-Methyl-5-nitropyrimidin-4(1H)-one** is its potential for keto-enol tautomerism. It can exist in equilibrium with its enol form, 2-Methyl-5-nitropyrimidine-4,6-diol (CAS No. 53925-27-2).

Caption: Keto-enol tautomerism of **2-Methyl-5-nitropyrimidin-4(1H)-one**.

The equilibrium between these two forms can be influenced by factors such as the solvent, pH, and temperature. While the keto form is specified by the CAS number 99893-01-3, it is crucial for researchers to consider the presence of the enol tautomer in experimental and biological settings.

Experimental Data (Predicted and from Related Compounds)

Direct experimental data such as NMR, mass spectrometry, and IR spectroscopy for **2-Methyl-5-nitropyrimidin-4(1H)-one** are not readily available in the reviewed literature. However, based on the known spectral data of similar pyrimidinone and nitropyrimidine derivatives, the following characteristics can be anticipated.

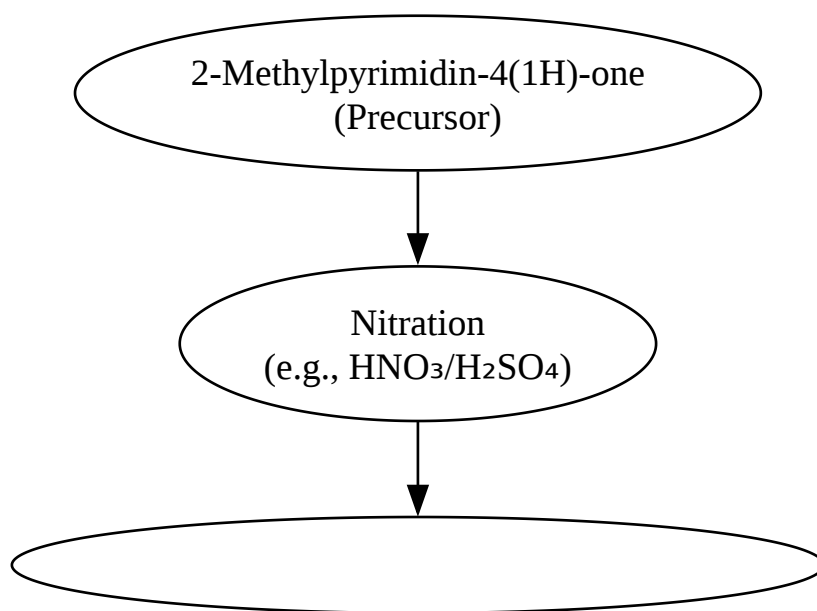
Table 2: Predicted Spectroscopic Data for **2-Methyl-5-nitropyrimidin-4(1H)-one**

Technique	Predicted Peaks/Signals
^1H NMR	- A singlet for the methyl protons (CH_3) around δ 2.0-2.5 ppm. - A singlet for the pyrimidine ring proton (C6-H) at a downfield chemical shift. - A broad singlet for the N-H proton.
^{13}C NMR	- A signal for the methyl carbon (CH_3). - Signals for the pyrimidine ring carbons, with the carbonyl carbon (C4) appearing at a significantly downfield shift. - The carbon attached to the nitro group (C5) would also be deshielded.
Mass Spec.	- A molecular ion peak $[\text{M}]^+$ corresponding to the molecular weight of 155.11. - Fragmentation patterns may involve the loss of the nitro group (NO_2) and other characteristic fragments of the pyrimidine ring.
IR Spec.	- A characteristic $\text{C}=\text{O}$ stretching vibration for the ketone group. - N-H stretching vibrations. - Asymmetric and symmetric stretching vibrations for the NO_2 group.

Synthesis

A specific, detailed experimental protocol for the synthesis of **2-Methyl-5-nitropyrimidin-4(1H)-one** is not explicitly described in the surveyed scientific literature. However, general methods for the synthesis of nitropyrimidine derivatives often involve the nitration of a corresponding pyrimidinone precursor.

A plausible synthetic approach could involve the following conceptual steps:



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Caption: General workflow for evaluating the biological activity of a novel compound.

Conclusion

2-Methyl-5-nitropyrimidin-4(1H)-one is a pyrimidine derivative with potential for interesting chemical and biological properties. However, there is a notable lack of published experimental data for this specific compound. This guide has provided an overview of its known properties, discussed its tautomeric relationship with 2-Methyl-5-nitropyrimidine-4,6-diol, and proposed a hypothetical synthetic route and a workflow for biological evaluation. Further experimental investigation is required to fully characterize the molecular structure and to explore the therapeutic potential of this compound.

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